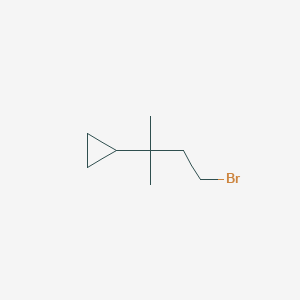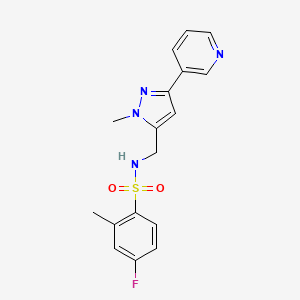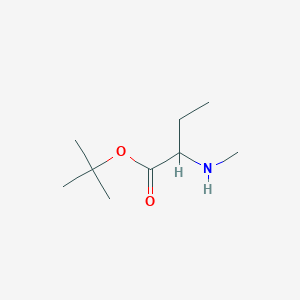
N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This mechanism of action has potential therapeutic applications in a range of neurological and psychiatric disorders.
作用機序
As mentioned earlier, N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide inhibits the enzyme GABA transaminase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, this compound can reduce the activity of overactive neurons and restore the balance of neuronal activity in the brain.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from this compound administration have been shown to have a range of biochemical and physiological effects. These include anxiolytic, anticonvulsant, and analgesic effects. This compound has also been shown to have potential as a treatment for addiction, as it can reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide has several advantages for use in laboratory experiments. It is highly selective for GABA transaminase and does not interact with other enzymes or neurotransmitter systems. This selectivity makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide. One potential area of investigation is the use of this compound in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Finally, further studies are needed to fully understand the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of GABA transaminase with potential therapeutic applications in a range of neurological and psychiatric disorders. Its mechanism of action involves increasing GABAergic neurotransmission, leading to a range of biochemical and physiological effects. While it has some limitations, this compound is an important tool for studying the role of GABA in the brain and has several potential future directions for research.
合成法
N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. The detailed synthesis process is beyond the scope of this paper, but it involves the reaction of 3-(2-methoxyphenoxy)propanoic acid with cyanomethyl cyclopropane and subsequent purification steps.
科学的研究の応用
N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide has been the subject of extensive research in the field of neuroscience. It has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-13-4-2-3-5-14(13)20-11-8-15(18)17(10-9-16)12-6-7-12/h2-5,12H,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBZMLHELYHIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)

![ethyl 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2987224.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)



![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2987236.png)
![3-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2987238.png)
![Methyl (E)-4-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2987239.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2987240.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)

